molecular formula C6H7BrO2 B3038806 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde CAS No. 904744-54-3

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Cat. No.: B3038806
CAS No.: 904744-54-3
M. Wt: 191.02 g/mol
InChI Key: DYLKQXZDNNUURV-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a useful research compound. Its molecular formula is C6H7BrO2 and its molecular weight is 191.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Pheromones and Natural Products : 4-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde, closely related to the target compound, was used as an intermediate in synthesizing pheromones and natural products like laulimalide and faranal (Mineyeva & Kulinkovich, 2010).
  • Formation of Highly Substituted Dihydropyrans : The formation of highly substituted dihydropyrans from α,β-unsaturated aldehydes showcases the potential of similar compounds in chemical synthesis (Donslund et al., 2015).
  • Synthetic and Mechanistic Aspects : The title compound reacts with dinucleophiles, leading to the synthesis of heteroanellated methanoannulenes, highlighting its reactivity and usefulness in complex organic syntheses (Neidlein & Schröder, 1992).

Biological Activity and Pharmaceutical Applications

  • Bacteriostatic Effects : Derivatives of dihydro-4H-pyran carbaldehydes exhibit bacteriostatic effects, suggesting potential applications in developing new antimicrobial agents (Keiko et al., 2008).
  • Antibacterial Studies : Some novel 2,4-disubstituted thiazole derivatives synthesized from pyrazole carbaldehyde showed significant antibacterial activity against various microorganisms (Vijesh et al., 2010).

Photophysical and Structural Studies

  • Photophysical Studies : The structure and photophysical properties of related compounds have been studied, indicating potential applications in materials science and photonics (Singh et al., 2013).

Catalytic Applications

  • Prins-Type Cyclization : FeX(3)-catalyzed Prins-type cyclization involving similar compounds has been described, demonstrating the use of these compounds in catalysis and synthesis of organic molecules (Miranda et al., 2003).

Quantum Chemical Studies

  • Quantum-Chemical Modeling : The disproportionation mechanism of similar compounds in reactions like the Cannizzaro reaction has been studied using quantum-chemical modeling, providing insights into the fundamental chemical processes (Kovalskyi et al., 2014).

Properties

IUPAC Name

4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-6-1-2-9-4-5(6)3-8/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKQXZDNNUURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of DMF (10 mL) and chloroform (200 mL) at 5° C. was treated with PBr3 (10 mL), stirred at 25° C. for 40 minutes, treated with tetrahydropyran-4-one (5 g) in chloroform (50 mL) at 0° C., stirred at 25° C. for 18 hours, poured onto ice, treated with sodium bicarbonate, and extracted with diethyl ether. The extract was washed with saturated sodium bicarbonate and brine and dried (MgSO4), filtered and concentrated. The concentrate was flash chromatographed on silica gel with 10% ethyl acetate/hexanes.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde
Reactant of Route 6
4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

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